![molecular formula C23H23FN2OS B2353883 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223926-95-1](/img/structure/B2353883.png)
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as DMDFT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMDFT is a spiropyrazoline derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of new pharmaceuticals.
Scientific Research Applications
Analgesic Activity
Spiro heterocycles, including structures related to "1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione," have shown significant analgesic activity in several assays. The analgesic properties are mainly associated with the 2-amino-1,3-thiazine ring system, suggesting their potential in developing new pain management therapies (Cohen et al., 1978).
Anticancer and Antidiabetic Applications
A novel series of spirothiazolidines analogs demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared with the antidiabetic control, Acarbose, indicating their potential in antidiabetic therapy (Flefel et al., 2019).
Molecular Diversity and Synthesis
Research on the molecular diversity of related compounds includes the synthesis of various spiro heterocycles with different regioselectivity and diastereoselectivity, contributing to the development of new synthetic methodologies and the exploration of their potential applications in medicinal chemistry (Han et al., 2020).
Antimycobacterial Evaluation
Spiroisoxazolidines derived from 1,3-dipolar cycloaddition showed in vitro activity against Mycobacterium tuberculosis, with one compound being notably more potent than the first-line anti-TB drug ethambutol. This highlights the potential of spiro heterocycles in developing new treatments for tuberculosis (Kumar et al., 2010).
properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2OS/c1-15-6-7-18(14-16(15)2)21(27)26-22(28)20(17-8-10-19(24)11-9-17)25-23(26)12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJRKMTPQKQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.